2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine
Description
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyridine ring. The chlorine atom at the 4-position of the pyrimidine ring and the pyridine substituent at the 2-position contribute to its unique electronic and steric properties. Its molecular formula is C₁₇H₁₀ClN₃S, with a molecular weight of 323.8 g/mol .
The structural rigidity of the thieno[2,3-d]pyrimidine core enhances binding affinity to biological targets, while the pyridine moiety introduces additional hydrogen-bonding and π-π stacking interactions. These features make it a versatile intermediate in drug discovery pipelines .
Properties
IUPAC Name |
4-chloro-2-pyridin-2-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3S/c12-9-7-4-6-16-11(7)15-10(14-9)8-3-1-2-5-13-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGOYKNIXVTFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CS3)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: This is achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.
Chlorination: The thieno[2,3-d]pyrimidine-2,4-diol is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine.
Substitution Reaction: The final step involves the substitution of one chlorine atom with a pyridine moiety in the presence of N,N-dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves bases like potassium carbonate (K2CO3) and solvents such as DMF.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound .
Scientific Research Applications
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Biological Research: It is used in docking studies to understand its interaction with biological targets, such as enzymes involved in metabolic pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to inhibit the activity of enzymes like acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in bacteria . The compound’s ability to bind to these targets is influenced by its lipophilicity and the presence of functional groups that facilitate binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine with structurally related compounds, emphasizing key differences in substitution patterns, biological activities, and applications.
Structural and Functional Insights
Substitution Patterns: The 4-chloro group in the target compound enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitution reactions for further functionalization . In contrast, Piritrexim lacks a fused thiophene ring, relying on a quinazoline core for DHFR inhibition .
Biological Activity :
- The pyridine moiety in the target compound enables interactions with ATP-binding pockets in kinases, a feature absent in simpler chlorinated pyrimidines like 4-Chloropyrrolo[2,3-d]pyrimidine .
- Dual-halogenated compounds (e.g., 4-Chloro-7-iodo-pyrrolopyrimidine ) show enhanced reactivity in cross-coupling reactions, but their larger size may reduce cell permeability compared to the target compound .
Synthetic Versatility: The target compound’s thieno[2,3-d]pyrimidine core is synthesized via condensation of 2-aminothiophene carboxylates with formamide, followed by chlorination using POCl₃ . Derivatives like 4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde are often intermediates for introducing aldehyde groups, enabling Schiff base formation .
Unique Advantages of this compound
- Dual Heterocyclic System: The fused thienopyrimidine and pyridine rings provide a planar structure ideal for intercalation with DNA or protein targets, a feature less pronounced in monocyclic analogs .
- Tunable Reactivity : The 4-chloro group allows for selective modification at the 4-position, while the pyridine ring can undergo metal-catalyzed cross-coupling reactions .
- Broad Therapeutic Potential: Preclinical studies highlight its role in VEGFR-2 inhibition, offering a scaffold for antiangiogenic cancer therapies .
Biological Activity
2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine is a heterocyclic compound notable for its unique thieno[2,3-d]pyrimidine core structure, which is substituted with a pyridine ring and a chlorine atom at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial effects and enzyme inhibition.
- Molecular Formula : C11H6ClN3S
- Molecular Weight : 247.71 g/mol
- CAS Number : 56843-81-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research has shown that this compound can inhibit enzymes such as acetyl-CoA carboxylase, which plays a critical role in metabolic pathways. Docking studies indicate that it binds effectively to the active site of these enzymes, disrupting their function and leading to various biological effects, including antimicrobial activity.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound has also shown antifungal properties, making it a candidate for further exploration in the development of new antimicrobial agents .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including neurodegenerative diseases like Alzheimer's disease. Inhibition of nSMase2 can reduce exosome release from cells, which is critical for intracellular communication and may play a role in disease progression .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thieno[2,3-d]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a promising candidate for further development in treating bacterial infections .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to understand the relationship between the chemical structure of thieno[2,3-d]pyrimidine derivatives and their biological activity. Modifications to the chlorine substitution pattern and the introduction of different functional groups have been shown to enhance the inhibitory effects against target enzymes. These findings suggest that optimizing the chemical structure could lead to more potent derivatives with improved pharmacological profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Chloro-2-methylthieno[2,3-d]pyrimidine | Structure | Moderate antibacterial | Similar structure but with methyl substitution |
| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines | Structure | Variable activity | Different substitution pattern leads to varied biological effects |
Q & A
Q. What are the recommended synthetic routes for 2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine, and how can reaction yields be optimized?
- Methodological Answer : A typical synthesis involves coupling chlorothienopyrimidine derivatives with functionalized pyridine precursors under nucleophilic substitution conditions. For example, describes a similar protocol using dichloromethane as the solvent and sodium hydroxide for deprotonation. Yield optimization often requires controlled temperature (e.g., 0–5°C for exothermic steps) and stoichiometric excess of the pyridine derivative (1.2–1.5 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase to assess purity (>98% is typical for well-optimized syntheses) .
- NMR : Confirm substituent positions via ¹H and ¹³C NMR. The pyridine ring protons typically appear as doublets at δ 8.2–8.5 ppm, while the thienopyrimidine chlorine resonates as a singlet in ¹³C NMR near δ 110–115 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (e.g., C₁₁H₆ClN₃S for the parent compound) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all synthetic steps due to potential inhalation hazards .
- Waste Disposal : Collect halogenated byproducts separately and neutralize acidic/basic residues before disposal. emphasizes compliance with biohazard waste protocols for chlorinated intermediates .
- Emergency Measures : In case of skin contact, wash immediately with 10% sodium thiosulfate solution to mitigate irritation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to model electronic effects. The chlorine atom on the thienopyrimidine ring acts as an electron-withdrawing group, directing nucleophilic attacks to the pyridine nitrogen. Software like Gaussian or ORCA can calculate Fukui indices to identify reactive sites. highlights similar workflows for pyrimidine derivatives using CrysAlis PRO for crystallographic validation .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism or solvent effects. For example, the thienopyrimidine ring may exhibit keto-enol tautomerism in polar solvents like DMSO. To resolve this:
- Perform variable-temperature NMR (VT-NMR) to track dynamic equilibria.
- Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with computational predictions (e.g., using Spartan).
- Cross-validate with X-ray crystallography (as in for related pyridine-thioether complexes) .
Q. How can this compound be leveraged in designing kinase inhibitors, and what pharmacological assays are relevant?
- Methodological Answer : The thienopyrimidine core is a known pharmacophore for ATP-binding kinase inhibition. Functionalize the pyridine ring with hydrophobic groups (e.g., arylpiperazines) to enhance target affinity. Key assays include:
- Enzyme Inhibition : Measure IC₅₀ values using fluorescence-based kinase assays (e.g., ADP-Glo™ for JAK2 or EGFR kinases).
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., MCF-7 or A549) via MTT assays. provides a template for antiglycation/antioxidant studies applicable to kinase-linked metabolic pathways .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Critical issues include:
- Solvent Selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
- Byproduct Management : Use inline IR spectroscopy to monitor reaction progress and minimize halogenated waste.
- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for gram-scale batches .
Methodological Notes
- Contradictions in Data : and report divergent yields for analogous reactions (70–99%), likely due to variations in reagent quality or solvent drying. Always pre-dry solvents over molecular sieves.
- Advanced Tools : For structural analysis, recommends CrysAlis PRO for X-ray diffraction, while highlights coordination polymer design using pyridine-thioether ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
